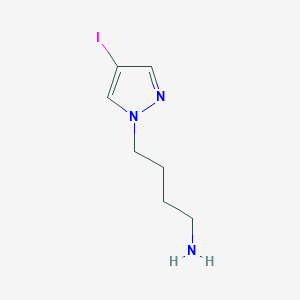
1-(O-tolyl)pent-4-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(O-tolyl)pent-4-en-1-ol is an organic compound that belongs to the class of alcohols. It features a phenyl group substituted with a methyl group at the second position and a pent-4-en-1-ol chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(O-tolyl)pent-4-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with 4-penten-1-ol in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
1-(O-tolyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pent-4-en-1-ol chain can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: 1-(2-Methylphenyl)pent-4-en-1-one or 1-(2-Methylphenyl)pent-4-en-1-al.
Reduction: 1-(2-Methylphenyl)pentan-1-ol.
Substitution: 1-(2-Methylphenyl)pent-4-en-1-chloride or 1-(2-Methylphenyl)pent-4-en-1-bromide.
科学研究应用
1-(O-tolyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the activity of alcohol dehydrogenases.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(O-tolyl)pent-4-en-1-ol depends on the specific reaction or application. In oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of a carbonyl group. In reduction reactions, the double bond in the pent-4-en-1-ol chain is reduced to a single bond, often facilitated by a catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1-Phenylpent-4-en-1-ol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
1-(2-Methylphenyl)but-3-en-1-ol: Shorter carbon chain, leading to different physical and chemical properties.
1-(2-Methylphenyl)pent-4-yn-1-ol: Contains a triple bond instead of a double bond, affecting its reactivity and applications.
Uniqueness
1-(O-tolyl)pent-4-en-1-ol is unique due to the presence of both an aromatic ring and an aliphatic chain with a double bond. This combination allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-(2-methylphenyl)pent-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h3,5-8,12-13H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHFGPIIELVJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B7893491.png)
![[3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7893494.png)
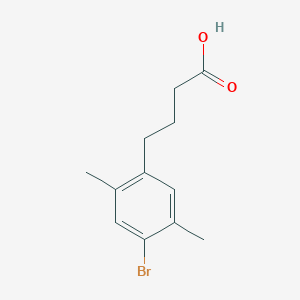
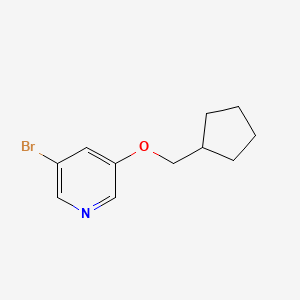
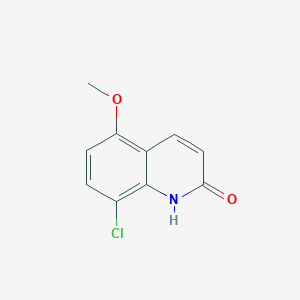
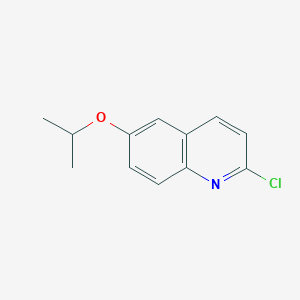

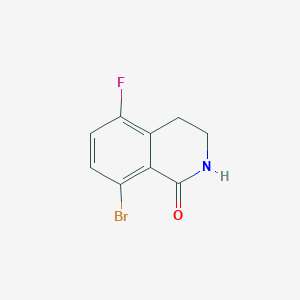
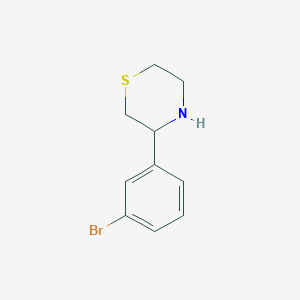
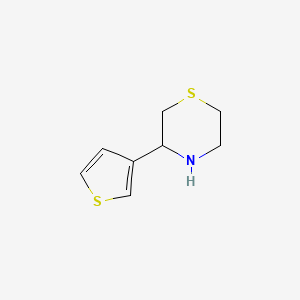
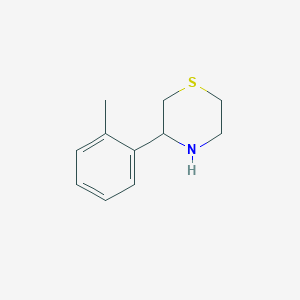
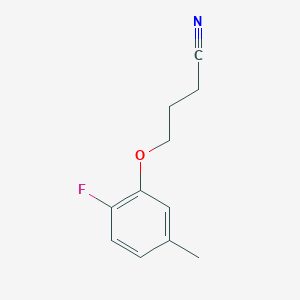
![1-[4-(n-Pentylthio)phenyl]ethanol](/img/structure/B7893584.png)
